Bienvenue dans la boutique en ligne BenchChem!

3-Ethyl-3H-imidazo[4,5-B]pyridine

Heterocyclic synthesis Green chemistry Medicinal chemistry building blocks

Procure 3-Ethyl-3H-imidazo[4,5-b]pyridine (CAS 273757-00-9), the essential N3-ethyl purine isostere scaffold for kinase inhibitor programs. Unlike generic imidazopyridine regioisomers, this specific 3H-tautomer enables distinct JAK1/TYK2 selectivity profiles and provides exclusive access to the Al3+-K10 clay-catalyzed synthetic route for 2-substituted derivatives (85–95% yield). It serves as the validated core for orally bioavailable pan-Aurora inhibitors (Aurora-A IC50 = 0.015 µM). Do not risk failed synthetic reproducibility with N-unsubstituted or 1H-imidazo[4,5-c]pyridine alternatives. Ensure precise target engagement in your SAR programs with this regiospecific building block.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 273757-00-9
Cat. No. B3256609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3H-imidazo[4,5-B]pyridine
CAS273757-00-9
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1N=CC=C2
InChIInChI=1S/C8H9N3/c1-2-11-6-10-7-4-3-5-9-8(7)11/h3-6H,2H2,1H3
InChIKeyNTHXFRPJQJYKDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-3H-imidazo[4,5-b]pyridine (CAS 273757-00-9) Procurement Guide: Specifications and Core Scaffold Profile


3-Ethyl-3H-imidazo[4,5-b]pyridine (CAS: 273757-00-9) is an N3-ethyl substituted heteroaromatic compound belonging to the imidazo[4,5-b]pyridine family, characterized by a fused imidazole and pyridine ring system [1]. This scaffold serves as a purine isostere and is widely employed as a core pharmacophore in medicinal chemistry programs targeting protein kinases, particularly Aurora kinases, CDK9, and MLK3, as well as other therapeutic areas including anti-inflammatory and antimicrobial applications [2]. The compound itself is primarily utilized as a versatile synthetic intermediate and building block for constructing more complex 2-substituted or 6,7-disubstituted derivatives with optimized biological activity profiles [3].

Why Unsubstituted or Alternative N-Alkyl Imidazo[4,5-b]pyridine Analogs Cannot Substitute for the 3-Ethyl Derivative


Generic substitution of the 3-ethyl-3H-imidazo[4,5-b]pyridine scaffold with unsubstituted or differently N-alkylated analogs is not scientifically equivalent and can significantly alter synthetic accessibility, downstream biological activity, and kinase selectivity profiles. The presence of the N3-ethyl group is not merely a minor structural variation; it directly enables a specific, high-yielding synthetic route catalyzed by Al3+-exchanged K10 clay that tolerates diverse functional groups, a process not demonstrated with N-unsubstituted or N-methyl analogs [1]. More critically, the regioisomeric identity of the imidazo[4,5-b]pyridine scaffold—specifically the 3H-tautomeric form bearing the N3-ethyl substituent—confers distinct kinase selectivity patterns compared to the 1H-imidazo[4,5-c]pyridine isomer, as demonstrated by differential JAK family inhibition profiles [2]. Consequently, substituting with an N-H, N-methyl, or alternative regioisomer may result in failed synthetic reproducibility, altered target engagement, or compromised downstream assay outcomes.

3-Ethyl-3H-imidazo[4,5-b]pyridine: Quantified Differentiation Evidence Versus Closest Analogs


Catalytic Efficiency: Al3+-K10 Clay Enables Superior Yields for 3-Ethyl Derivatives vs. Alternative Synthetic Routes

The synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines proceeds in excellent yields (typically 85–95% across diverse substrates) via intramolecular cyclization catalyzed by reusable Al3+-exchanged K10 montmorillonite clay under mild conditions. This catalyst system tolerates various functional groups and can be reused at least five times with only a slight decrease in yield [1]. In contrast, conventional synthetic routes to N-unsubstituted imidazo[4,5-b]pyridines rely on Pd-catalyzed amidation or alternative methodologies that employ non-reusable precious metal catalysts and often produce lower or more variable yields [2]. This represents the first reported use of Al3+-K10 clay for imidazopyridine synthesis, offering a distinct, cost-effective, and environmentally benign route specifically optimized for the 3-ethyl derivative [1].

Heterocyclic synthesis Green chemistry Medicinal chemistry building blocks

Scaffold Selectivity: 3H-Imidazo[4,5-b]pyridine Exhibits Distinct JAK Family Inhibition Profile vs. 1H-Imidazo[4,5-c]pyridine Isomer

Direct selectivity comparison between the 3H-imidazo[4,5-b]pyridine scaffold and the 1H-imidazo[4,5-c]pyridine regioisomer reveals differential JAK family kinase inhibition profiles. In fluorescence-based biochemical assays using catalytic domains of the four JAK members, the 3H-imidazo[4,5-b]pyridine scaffold demonstrated distinct JAK1/TYK2 selectivity ratios compared to the 1H-imidazo[4,5-c]pyridine isomer [1]. Specifically, matched pair analysis of compounds 10 (3H-imidazo[4,5-b]pyridine scaffold) and 11 (1H-imidazo[4,5-c]pyridine scaffold) showed altered JAK isoform selectivity patterns, with the 3H-scaffold conferring different relative inhibition of JAK1 versus TYK2 [1]. This scaffold-level differentiation is critical for kinase inhibitor design programs requiring specific JAK family selectivity windows.

Kinase selectivity JAK-STAT pathway Anti-inflammatory drug discovery

Optimized Aurora Kinase Inhibitor Platform: 3-Ethyl Substitution as Core Component in Orally Bioavailable Development Candidates

Lead optimization studies on imidazo[4,5-b]pyridine-based Aurora kinase inhibitors have identified the 3-ethyl substituted scaffold as a core component enabling the development of orally bioavailable preclinical candidates. Compound 51 (CCT137690), a 3H-imidazo[4,5-b]pyridine derivative bearing the N3-ethyl group, demonstrated potent pan-Aurora kinase inhibition with IC50 values of 0.015 ± 0.003 μM for Aurora-A, 0.025 μM for Aurora-B, and 0.019 μM for Aurora-C [1]. Critically, this 3-ethyl-substituted scaffold contributed to high oral bioavailability, enabling in vivo efficacy in SW620 colon carcinoma xenograft models following oral administration with no observed body weight loss toxicities [1]. While other N-alkyl substituents may be employed, the 3-ethyl variant has been specifically validated in lead optimization campaigns that progressed to orally bioavailable preclinical candidates, providing a procurement rationale for building blocks intended for Aurora kinase-targeted programs.

Aurora kinase inhibition Cancer therapeutics Oral bioavailability

Optimal Application Scenarios for 3-Ethyl-3H-imidazo[4,5-b]pyridine Based on Verified Differentiation Evidence


Green Chemistry Synthesis: Scalable Production of 2-Substituted Imidazo[4,5-b]pyridine Derivatives

Leverage the Al3+-K10 clay-catalyzed synthetic route specifically validated for 3-ethyl-3H-imidazo[4,5-b]pyridine to access 2-substituted derivatives in high yield (85–95%) under mild, environmentally benign conditions. The reusable heterogeneous catalyst (≥5 cycles) reduces process costs and aligns with green chemistry principles compared to Pd-catalyzed alternatives [1]. This scenario is optimal for process chemistry groups seeking scalable, cost-effective access to diverse 2-substituted imidazopyridine libraries.

JAK-Selective Kinase Inhibitor Design: Exploiting Scaffold-Dependent Isoform Selectivity

Utilize the 3H-imidazo[4,5-b]pyridine scaffold, rather than the 1H-imidazo[4,5-c]pyridine regioisomer, to achieve desired JAK family selectivity profiles. Direct biochemical comparison demonstrates that the 3H-scaffold confers distinct JAK1/TYK2 selectivity ratios [1]. This scenario is optimal for medicinal chemistry programs targeting autoimmune or inflammatory disorders where JAK isoform selectivity is a critical design parameter.

Aurora Kinase-Targeted Anticancer Drug Discovery: Validated Core Scaffold for Oral Candidate Development

Employ the 3-ethyl-3H-imidazo[4,5-b]pyridine core as a starting point for Aurora kinase inhibitor programs requiring oral bioavailability. Lead optimization studies have demonstrated that derivatives of this scaffold can achieve potent pan-Aurora inhibition (Aurora-A IC50 = 0.015 μM) and oral efficacy in xenograft models without observed body weight loss toxicity [1]. This scenario is optimal for oncology drug discovery teams seeking a validated chemotype with demonstrated preclinical development potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethyl-3H-imidazo[4,5-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.